molecular formula C7H9ClO2S2 B2875618 Trimethylthiophene-3-sulfonyl chloride CAS No. 98546-91-9

Trimethylthiophene-3-sulfonyl chloride

Cat. No.: B2875618
CAS No.: 98546-91-9
M. Wt: 224.72
InChI Key: BTUIDLJGXGIFEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Trimethylthiophene-3-sulfonyl chloride is a complex chemical compound with a molecular weight of 224.73 The primary targets of this compound are currently unknown

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical entities. For instance, it is known to be stored at a temperature of 4 degrees Celsius . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylthiophene-3-sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the sulfonylation of trimethylthiophene with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride group . The reaction can be represented as follows:

Trimethylthiophene+Chlorosulfonic acidTrimethylthiophene-3-sulfonyl chloride+Hydrochloric acid\text{Trimethylthiophene} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrochloric acid} Trimethylthiophene+Chlorosulfonic acid→Trimethylthiophene-3-sulfonyl chloride+Hydrochloric acid

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonylation reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Trimethylthiophene-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethylthiophene-3-sulfonyl chloride is unique due to the presence of three methyl groups on the thiophene ring, which can influence its reactivity and the properties of the resulting derivatives. This structural feature distinguishes it from other sulfonyl chlorides and contributes to its specific applications in organic synthesis and materials science .

Properties

IUPAC Name

2,4,5-trimethylthiophene-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO2S2/c1-4-5(2)11-6(3)7(4)12(8,9)10/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUIDLJGXGIFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1S(=O)(=O)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.